molecular formula C7H5BrFNO B8711953 2-Amino-4-bromo-5-fluorobenzaldehyde CAS No. 1620239-30-6

2-Amino-4-bromo-5-fluorobenzaldehyde

Cat. No. B8711953
CAS RN: 1620239-30-6
M. Wt: 218.02 g/mol
InChI Key: FSGSJAXEUBLJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-bromo-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1620239-30-6

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-amino-4-bromo-5-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2

InChI Key

FSGSJAXEUBLJLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-5-fluoro-2-nitrobenzaldehyde (2.219 g, 8.947 mmol) and iron powder (2.535 g, 45.39 mmol), EtOH (30.0 mL) was added, followed by AcOH (10.0 mL) and water (5.0 mL). The reaction mixture was stirred at room temperature for 2 h, then concentrated under reduced pressure. EtOAc (150 mL) was added to the resulting residue. The mixture formed was filtered through a pad of diatomaceous earth. The diatomaceous earth pad was washed with 10 wt % aq. K3PO4 (150 mL) and EtOAc (100 mL). The organic layer was separated and then was washed with brine (150 mL), dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by flash chromatography on silica gel (0-30% EtOAc in hexanes) to give the sub-title compound as a yellow solid (1.518 g, 78%). LCMS calc. for C7H6BrFNO (M+H)+: m/z=218.0. found 217.9.
Quantity
2.219 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.535 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.